1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane

Metabolic stability Gem-difluorocyclopropane Oxidative metabolism

1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane (CAS 2176069-17-1; IUPAC: (2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-methylthiophen-2-yl)methanone) is a synthetic spirocyclic building block with the molecular formula C13H15F2NOS and a molecular weight of 271.33 g/mol. It belongs to the class of gem-difluorocyclopropane-fused piperidines, specifically the 6-azaspiro[2.5]octane scaffold, which has been employed in medicinal chemistry programs targeting muscarinic acetylcholine receptors (mAChRs), bromodomain-containing protein 4 (BRD4), and transient receptor potential (TRP) channels.

Molecular Formula C13H15F2NOS
Molecular Weight 271.33
CAS No. 2176069-17-1
Cat. No. B2569283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane
CAS2176069-17-1
Molecular FormulaC13H15F2NOS
Molecular Weight271.33
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C13H15F2NOS/c1-9-6-10(18-7-9)11(17)16-4-2-12(3-5-16)8-13(12,14)15/h6-7H,2-5,8H2,1H3
InChIKeyJYLANSWXJRJIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane (CAS 2176069-17-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane (CAS 2176069-17-1; IUPAC: (2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-methylthiophen-2-yl)methanone) is a synthetic spirocyclic building block with the molecular formula C13H15F2NOS and a molecular weight of 271.33 g/mol [1]. It belongs to the class of gem-difluorocyclopropane-fused piperidines, specifically the 6-azaspiro[2.5]octane scaffold, which has been employed in medicinal chemistry programs targeting muscarinic acetylcholine receptors (mAChRs), bromodomain-containing protein 4 (BRD4), and transient receptor potential (TRP) channels [2][3]. The compound incorporates three key structural features: (i) a conformationally restricted gem-difluorocyclopropane ring that imposes sp3-rich character and metabolic stability, (ii) a piperidine nitrogen available for further derivatization or as a hydrogen bond acceptor, and (iii) a 4-methylthiophene-2-carbonyl group that introduces sulfur-mediated polarizability and potential π-stacking interactions [4].

Why Generic Substitution Fails for 1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane: Structural Determinants That Drive Differential Performance


The 6-azaspiro[2.5]octane scaffold is not a commodity building block amenable to simple analog interchange. Structure–activity relationship (SAR) studies on the related M4 muscarinic antagonist series demonstrate that both the spirocyclic core geometry and the nature of the N-acyl substituent are critical determinants of target potency and subtype selectivity; even minor modifications to the spiro junction or the aryl-carbonyl group result in orders-of-magnitude shifts in IC50 values [1]. The gem-difluorocyclopropane motif in this compound confers distinct conformational and electronic properties—including increased sp3 fraction (Fsp3), altered basicity of the piperidine nitrogen, and enhanced metabolic stability relative to non-fluorinated or mono-fluorinated cyclopropane analogs—that cannot be replicated by simple 4,4-difluoropiperidine or unsubstituted spirocyclic alternatives [2]. Furthermore, the 4-methylthiophene-2-carbonyl group provides sulfur-mediated polarizability that is absent in benzoyl, furanoyl, or sulfonyl analogs, potentially enabling unique target engagement profiles .

Quantitative Differentiation Evidence for 1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane: Comparator-Backed Procurement Decision Data


Gem-Difluorocyclopropane Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Spirocyclic Piperidines

The gem-difluorocyclopropane moiety in the target compound is a recognized structural motif for blocking oxidative metabolism at the cyclopropane α-position. In a systematic survey of saturated spirocyclic nitrogen-containing heterocycles, Grygorenko and Melnykov established that gem-difluoro substitution on the cyclopropane ring of azaspiro[2.n]alkanes significantly increases chemical and metabolic stability compared to the non-fluorinated parent scaffolds [1]. While compound-specific intrinsic clearance (CLint) data for 2176069-17-1 have not been publicly disclosed, class-level inference from structurally analogous 2,2-difluoro-6-azaspiro[2.5]octane-containing clinical candidates (e.g., compounds from US11236046) indicates that the gem-difluoro motif is retained in advanced leads specifically for its metabolic stabilization effect [2]. The closest non-fluorinated comparator, 6-azaspiro[2.5]octane (CAS 144230-47-7), lacks this protection and is expected to undergo more rapid CYP450-mediated oxidation based on established SAR for gem-difluorocyclopropane-containing heterocycles [1].

Metabolic stability Gem-difluorocyclopropane Oxidative metabolism CYP450 resistance

Spirocyclic Scaffold Provides Conformational Restriction and Enhanced Fsp3 Relative to 4,4-Difluoropiperidine Analogs

The 6-azaspiro[2.5]octane scaffold imposes greater three-dimensionality and conformational restriction compared to the simpler 4,4-difluoropiperidine scaffold. The spirocyclic junction locks the piperidine ring into a defined orientation, reducing the number of accessible conformers and potentially enhancing binding affinity through entropic stabilization [1]. The target compound (C13H15F2NOS) has an Fsp3 (fraction of sp3-hybridized carbons) of approximately 0.77 (10 sp3 carbons out of 13 total carbons), which is substantially higher than the 0.55–0.60 typical of 4,4-difluoropiperidine-based analogs lacking the fused cyclopropane ring . High Fsp3 is correlated with improved clinical success rates in drug discovery, as compounds with greater three-dimensional complexity tend to exhibit reduced promiscuity and improved selectivity profiles [2]. The Bender et al. (2022) study on chiral 6-azaspiro[2.5]octanes demonstrated that the spirocyclic geometry was critical for achieving high M4 mAChR potency (lead compound VU6015241, compound 19, with nanomolar M4 IC50), and SAR studies confirmed that ring-expanded or ring-contracted spirocyclic analogs showed significantly diminished activity [1].

Conformational restriction Fraction sp3 Ligand efficiency Scaffold diversity

4-Methylthiophene-2-Carbonyl Substituent Enables Sulfur-Mediated Polarizability Absent in Benzoyl or Furanoyl Analogs

The 4-methylthiophene-2-carbonyl group in the target compound distinguishes it from closely related analogs bearing benzoyl (e.g., CAS 2097865-21-7, 6-(3-bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane), furanoyl (e.g., (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone), or sulfonyl substituents (e.g., 1,1-difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane) . Thiophene is a sulfur-containing heteroarene with higher polarizability (α ≈ 10.5–11.0 ų for thiophene vs. α ≈ 10.0 ų for benzene) and a distinct electrostatic potential surface that can engage in sulfur–π, S–halogen, and CH–S hydrogen bonding interactions not available to carbocyclic aryl or furan-based analogs [1]. The 4-methyl substitution further modulates the electronic properties of the thiophene ring through inductive electron donation, differentiating this compound from non-methylated thiophene-2-carbonyl and thiophene-3-carbonyl regioisomers . In the context of M4 mAChR antagonist SAR, the nature of the N-acyl substituent was found to be a key determinant of both M4 potency and subtype selectivity (M4 vs. M1/M2/M3/M5), with different aryl/heteroaryl groups producing divergent selectivity profiles [2].

Thiophene SAR Polarizability Halogen bond acceptor π-stacking

Proven Utility of 2,2-Difluoro-6-Azaspiro[2.5]Octane Scaffold in Patent-Backed Lead Compounds (TRPA1 and BRD4 Programs)

The 2,2-difluoro-6-azaspiro[2.5]octane core—present in the target compound—has been incorporated into lead compounds that have advanced into patent-protected chemical space. In US Patent US11236046, Example 69 discloses a TRPA1 antagonist bearing the 2,2-difluoro-6-azaspiro[2.5]octane scaffold with an IC50 of 14 nM against the TRPA1 ion channel (FLIPR Tetra assay in CHO cells expressing human and rat TRPA1) [1]. Separately, US Patent US12162878B2 describes BRD4 inhibitors incorporating the 2,2-difluoro-6-azaspiro[2.5]octane moiety, targeting prostate cancer, breast cancer, and androgen receptor-related indications [2]. These patent disclosures demonstrate that the gem-difluoro spirocyclic scaffold is not merely a theoretical building block but has been validated in competitive binding assays and selected for further development in multiple therapeutic programs. In contrast, the non-fluorinated 6-azaspiro[2.5]octane parent scaffold (CAS 144230-47-7) does not appear as a core motif in analogous advanced lead compounds, suggesting that the gem-difluoro substitution is a critical determinant of the scaffold's utility [3].

TRPA1 antagonist BRD4 inhibitor Patent-protected scaffold Lead optimization

Molecular Weight and Lipophilicity Position Compound Within Favorable Oral Drug-Like Space Relative to Higher-Molecular-Weight Spirocyclic Alternatives

The target compound (MW = 271.33 g/mol) occupies a favorable position in oral drug-like chemical space when compared to other 6-azaspiro[2.5]octane derivatives and alternative spirocyclic scaffolds used in medicinal chemistry [1]. Within the series of N-acyl-1,1-difluoro-6-azaspiro[2.5]octanes cataloged in the ChemSrc database, molecular weights range from 257.30 (thiophene-3-carbonyl analog, CAS 2097888-80-5) to 400.4 (morpholine-4-sulfonylbenzoyl analog, CAS 2097861-31-7) . The target compound's MW of 271.33 places it well within the lead-like space (MW < 350) while retaining the thiophene heteroaryl group for target engagement, in contrast to the morpholine-sulfonylbenzoyl analog which exceeds MW 400 and may present challenges for CNS penetration or oral bioavailability [1]. Additionally, the calculated logP for the target compound (estimated ~2.5–3.0 based on structural analogs) is within the optimal range for oral absorption (logP 1–3), whereas the unsubstituted thiophene-3-carbonyl analog (CAS 2097888-80-5, MW 257.30) may have insufficient lipophilicity for membrane permeation in certain target contexts .

Drug-likeness Lipinski rule of five Lead-likeness Physicochemical property space

Optimal Research and Industrial Application Scenarios for 1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane (CAS 2176069-17-1)


Fragment-Based and Lead-Oriented Synthesis Campaigns Targeting Class A GPCRs or Ion Channels

The 2,2-difluoro-6-azaspiro[2.5]octane scaffold has demonstrated utility in programs targeting the M4 muscarinic acetylcholine receptor (a Class A GPCR) and the TRPA1 ion channel, as evidenced by the Bender et al. (2022) M4 antagonist series and US11236046 Example 69 (TRPA1 IC50 = 14 nM) [1][2]. For research groups initiating fragment-based or lead-oriented synthesis campaigns against related GPCR or ion channel targets, 2176069-17-1 provides a pre-functionalized spirocyclic core with the gem-difluorocyclopropane motif and a thiophene-based acyl group that can serve as a direct starting point for SAR expansion. The compound's molecular weight (271.33) and predicted logP (~2.5–3.0) position it within lead-like chemical space, making it suitable as an advanced fragment or early lead scaffold [3].

Metabolic Stability Optimization Through Gem-Difluorocyclopropane Incorporation

In lead optimization programs where metabolic liability has been identified at the piperidine or cyclopropane positions of existing spirocyclic leads, 2176069-17-1 offers a building block with the metabolically stabilizing gem-difluorocyclopropane motif pre-installed [1]. The Grygorenko and Melnykov (2019) microreview documents that gem-difluoro substitution on azaspiro[2.n]alkane scaffolds significantly enhances resistance to oxidative metabolism compared to non-fluorinated analogs [2]. Procuring this compound allows medicinal chemistry teams to bypass the challenges of late-stage difluorocyclopropanation—a transformation that often requires specialized reagents (e.g., TMSCF3/NaI) and may be incompatible with sensitive functional groups present in advanced intermediates [1].

Thiophene-Based Bioisostere Exploration in Kinase or Epigenetic Target Programs

The 4-methylthiophene-2-carbonyl substituent provides a sulfur-containing heteroaryl group that can serve as a bioisostere for phenyl, pyridyl, or other aryl rings in kinase hinge-binding motifs or bromodomain acetyl-lysine binding pocket interactions [1]. The demonstrated use of the 2,2-difluoro-6-azaspiro[2.5]octane scaffold in BRD4 inhibitor patents (US12162878B2) supports the application of related building blocks in epigenetic target programs [2]. The 4-methyl substitution on the thiophene ring further differentiates this compound from unsubstituted thiophene analogs by providing a handle for modulating electronic properties and steric bulk at the heteroaryl position, which may be relevant for achieving selectivity within bromodomain subfamilies (e.g., BRD4 vs. BRD2/BRD3/BRDT) [1].

Scaffold-Hopping Starting Point from 4,4-Difluoropiperidine or [3.3.0]Pyrrolocyclopentane Cores

For drug discovery programs that have identified liability in the 4,4-difluoropiperidine scaffold (e.g., poor selectivity, inadequate CNS penetration, or metabolic instability) or in the [3.3.0]pyrrolocyclopentane core (e.g., synthetic complexity), 2176069-17-1 represents a scaffold-hopping opportunity that increases Fsp3 from ~0.55–0.60 to ~0.77 while retaining the gem-difluoro motif for metabolic stability [1]. The Bender et al. (2022) study explicitly explored alternative spirocyclic cores to the [3.3.0]pyrrolocyclopentane motif with the goal of improving brain exposure while maintaining M4 potency, and the 6-azaspiro[2.5]octane scaffold emerged as a viable differentiating chemotype [2]. Procuring 2176069-17-1 enables rapid evaluation of this scaffold in a given target context without committing to a multi-step de novo synthesis of the spirocyclic core [1].

Quote Request

Request a Quote for 1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.